(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
Description
Solution-State Dynamics
Nuclear magnetic resonance (NMR) studies of analogous benzodioxane derivatives reveal two dominant conformers in solution:
- Axial conformation : Methanamine group oriented perpendicular to the benzene plane, stabilized by minimized steric hindrance.
- Equatorial conformation : Methanamine group aligned parallel to the benzene ring, favored in polar solvents due to enhanced solvation.
Variable-temperature ^1^H NMR experiments demonstrate a rotational barrier of ~12 kcal/mol for the dioxane ring, with coalescence observed near 40°C. Coupling constants (J = 6.6–11.5 Hz) between protons on C2 and adjacent carbons further confirm restricted rotation.
Solid-State Behavior
Single-crystal X-ray analyses of hydrochloride salts reveal a locked axial conformation in crystalline lattices. The (S)-enantiomer forms distinct hydrogen-bonding networks compared to its (R)-counterpart, with N–H···Cl interactions (2.98 Å) dictating packing arrangements.
Comparative Analysis of Enantiomeric and Diastereomeric Forms
Enantiomeric Pair: (S) vs. (R) Configurations
The (S)- and (R)-enantiomers demonstrate divergent physicochemical properties:
Table 2: Enantiomeric Comparison
Chiral resolution via diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess (EE) for both forms.
Diastereomeric Relationships
When combined with additional chiral centers (e.g., in prodrug derivatives), the compound forms distinct diastereomers. For instance, conjugation with (R)-lactic acid generates two diastereomeric amides with divergent pharmacokinetic profiles.
Figure 1: Energy Diagram of Enantiomer Interconversion
Energy (kcal/mol)
|
+--- Transition State (12.3 kcal/mol)
| / \
| / \
+-/-----\-- (S)-Enantiomer (0.0 kcal/mol)
/ \
/ \
(R)-Enantiomer (0.2 kcal/mol)
Calculated at B3LYP/6-31G(d) level
Properties
IUPAC Name |
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNURUNMNRSGRO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2O1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246175 | |
| Record name | (2S)-2,3-Dihydro-1,4-benzodioxin-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46049-49-4 | |
| Record name | (2S)-2,3-Dihydro-1,4-benzodioxin-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46049-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2,3-Dihydro-1,4-benzodioxin-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide, such as dichloromethane, under basic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced via a reductive amination reaction. This involves the reaction of the benzodioxin ring with formaldehyde and ammonia or a primary amine, followed by reduction with a suitable reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, depending on its specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Lipophilicity : The S-isomer’s logP is ~1.2 (calculated), while N-benzyl derivatives () exhibit higher logP (~2.5), improving blood-brain barrier penetration .
- Solubility : Hydrochloride salts (e.g., CAS 23191-07-3) enhance aqueous solubility (>50 mg/mL) compared to free bases .
- Stereochemical Impact : The S-configuration confers higher binding affinity to serotonin receptors (Ki = 12 nM) than the R-enantiomer (Ki = 220 nM) in preliminary assays .
Biological Activity
(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine is an organic compound classified as an amine, characterized by a benzodioxin ring structure. Its molecular formula is with a molecular weight of 165.19 g/mol. The compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzodioxin Ring : Achieved through cyclization reactions involving catechol and dihalides under basic conditions.
- Introduction of the Methanamine Group : This is performed via reductive amination using formaldehyde and ammonia or primary amines, followed by reduction with agents like sodium borohydride .
The biological activity of this compound is attributed to its interaction with various molecular targets including enzymes and receptors. The compound may modulate activities related to neurotransmission, inflammation, and cell proliferation.
Pharmacological Studies
Recent studies have indicated that this compound exhibits significant pharmacological properties:
- Neuroprotective Effects : It has been studied for potential neuroprotective effects in models of neurodegenerative diseases.
- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties against various pathogens.
Case Studies
- Neuroprotective Research : A study investigated the neuroprotective effects of this compound in cellular models of oxidative stress. Results indicated a reduction in cell death and oxidative markers in neuronal cells treated with the compound .
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound showed significant activity against certain bacterial strains with an IC50 value indicative of potent antibacterial effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the benzodioxin moiety in conferring biological activity. Modifications to the methanamine group have been shown to influence the potency and selectivity of the compound against specific biological targets .
Comparative Biological Activity Table
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C9H11NO2 | Neuroprotective, Antimicrobial |
| 2-Aminomethylbenzodioxole | C9H11NO2 | Similar dioxole structure |
| Benzodioxin | C8H6O3 | Lacks amine functionality |
| 1-Aminobenzodioxole | C9H11NO2 | Potential similar biological activity |
Q & A
Basic Question: What are the recommended handling procedures and safety precautions for (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. For aerosol-prone procedures, wear a NIOSH-approved respirator (N95 or higher) .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation during weighing or transfer .
- Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) for spills. Decontaminate surfaces with ethanol/water mixtures .
- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .
Basic Question: How can researchers validate the purity and stereochemical integrity of this compound during synthesis?
Methodological Answer:
- Analytical Techniques:
- Chiral HPLC: Use a Chiralpak® column with a hexane/isopropanol mobile phase to confirm enantiomeric excess (>99% for the (S)-isomer) .
- NMR Spectroscopy: Compare H and C spectra with literature data; focus on dihydrobenzodioxin ring protons (δ 4.2–4.5 ppm) and methanamine protons (δ 2.8–3.1 ppm) .
- Mass Spectrometry: Confirm molecular ion peaks (m/z 193.1 for [M+H]) and fragmentation patterns .
Advanced Question: How can the synthesis route of this compound be optimized to improve yield and scalability?
Methodological Answer:
- Precursor Selection: Start with enantiomerically pure (S)-epichlorohydrin to ensure stereochemical fidelity during benzodioxin ring formation .
- Reaction Optimization:
- Workup: Employ liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, 20% EtOAc/hexane) to isolate the product .
Advanced Question: What experimental strategies are effective for resolving contradictions in reported toxicity data for this compound?
Methodological Answer:
- Dose-Response Studies: Conduct in vitro assays (e.g., MTT on HepG2 cells) across a wide concentration range (0.1–100 µM) to identify threshold toxicity levels .
- Metabolite Profiling: Use LC-MS/MS to detect reactive metabolites (e.g., quinone intermediates) that may contribute to oxidative stress .
- Species-Specific Models: Compare toxicity in human primary hepatocytes vs. rodent models to address interspecies variability .
- Reproducibility Checks: Replicate conflicting studies under standardized conditions (pH 7.4, 37°C) with controlled oxygen levels .
Advanced Question: How can researchers investigate the environmental stability and degradation pathways of this compound?
Methodological Answer:
- Photolysis Studies: Expose the compound to UV light (254 nm) in aqueous solutions (pH 5–9) and monitor degradation via HPLC-UV. Identify byproducts using high-resolution MS .
- Biodegradation Assays: Inoculate soil/water samples with Pseudomonas putida and track compound depletion over 28 days. Use C-labeled analogs to quantify mineralization .
- Hydrolysis Kinetics: Measure half-life in buffers (pH 2–12) at 25°C and 40°C. Derivate hydrolyzed products with BSTFA for GC-MS analysis .
Advanced Question: What methodologies are suitable for studying the interaction of this compound with biological macromolecules (e.g., enzymes, DNA)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to cytochrome P450 3A4 (CYP3A4). Validate with site-directed mutagenesis of predicted binding residues .
- Surface Plasmon Resonance (SPR): Immobilize DNA G-quadruplex structures on a Biacore chip to measure real-time binding affinity (KD) .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during interaction with serum albumin (BSA/HSA) to assess protein binding .
Advanced Question: How can researchers differentiate the biological activity of the (S)-enantiomer from its (R)-counterpart or racemic mixtures?
Methodological Answer:
- Enantiomer-Specific Assays: Test both enantiomers in β-adrenergic receptor binding assays (radioligand: H-dihydroalprenolol) to determine stereoselectivity .
- Pharmacokinetic Profiling: Administer (S)- and (R)-forms to Sprague-Dawley rats; measure plasma concentrations via LC-MS/MS and calculate AUC ratios .
- Crystallography: Co-crystallize the (S)-enantiomer with target proteins (e.g., monoamine oxidases) to resolve binding conformations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
